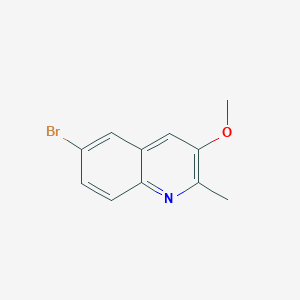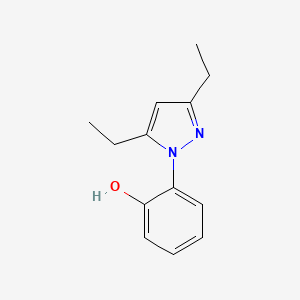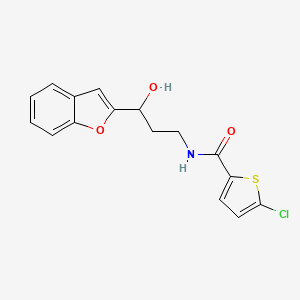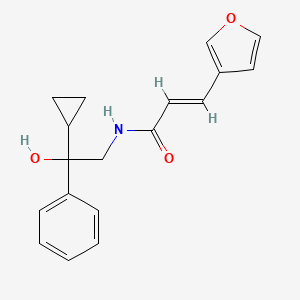
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-chlorobenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-chlorobenzyl)acetamide is a chemical compound that has shown potential in various scientific research applications.
Mécanisme D'action
The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-chlorobenzyl)acetamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in regulating gene expression. This inhibition leads to the upregulation of certain genes that are involved in apoptosis and cell cycle arrest. Additionally, this compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-chlorobenzyl)acetamide include the induction of apoptosis and cell cycle arrest in cancer cells. It has also been shown to inhibit the aggregation of amyloid-beta peptides, which are involved in the pathogenesis of Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-chlorobenzyl)acetamide in lab experiments is its potential as a potent anticancer agent. It has also been shown to have potential in the treatment of Alzheimer's disease. However, one limitation of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for research on 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-chlorobenzyl)acetamide. One direction is to investigate its potential as a therapeutic agent for other diseases, such as Parkinson's disease and Huntington's disease. Another direction is to optimize its synthesis method to make it more efficient and cost-effective. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-chlorobenzyl)acetamide involves the reaction of 6-(1H-pyrazol-1-yl)pyridazin-3-amine with 2-chlorobenzaldehyde in the presence of acetic acid and acetic anhydride. The resulting intermediate is then reacted with N-(2-chlorobenzyl)acetamide to yield the final product.
Applications De Recherche Scientifique
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-chlorobenzyl)acetamide has been used in various scientific research applications, including as a potential anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c17-13-5-2-1-4-12(13)10-18-15(23)11-24-16-7-6-14(20-21-16)22-9-3-8-19-22/h1-9H,10-11H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOGZNFSTHUFPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)COC2=NN=C(C=C2)N3C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-chlorobenzyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,4S)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2950389.png)
![N-cyclopropyl-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2950391.png)

![(4,5-Dibromo-2-thienyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone](/img/structure/B2950393.png)


![3-(1-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2950397.png)


![(4-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone hydrochloride](/img/structure/B2950401.png)
![3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2950402.png)